(S)-3-((叔丁氧羰基)氨基)-3-(3-氰基苯基)丙酸

描述

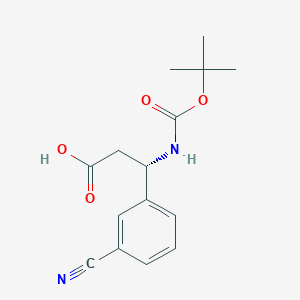

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protected amino group, a cyanophenyl group, and a propanoic acid moiety, making it a versatile intermediate in the synthesis of various bioactive molecules.

科学研究应用

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid is used in various fields of scientific research:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme-substrate interactions and protein modifications.

Medicine: As a precursor in the development of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: In the production of fine chemicals and advanced materials.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-amino-3-(3-cyanophenyl)propanoic acid.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

Purification: The product is purified using standard techniques like recrystallization or column chromatography to obtain the desired (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

化学反应分析

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents like lithium aluminum hydride.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

Free Amine: Obtained after Boc deprotection.

Primary Amine: Resulting from the reduction of the nitrile group.

Esters and Amides: Formed through esterification and amidation reactions, respectively.

作用机制

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid depends on its specific application. In pharmaceutical research, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The cyanophenyl group can interact with various molecular targets, influencing biological pathways and therapeutic outcomes.

相似化合物的比较

Similar Compounds

(S)-3-Amino-3-(3-cyanophenyl)propanoic acid: Lacks the Boc protecting group.

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid: Similar structure but with a different position of the cyanophenyl group.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid is unique due to its specific combination of functional groups, which allows for selective reactions and modifications. The presence of the Boc group provides a temporary protection for the amine, facilitating multi-step synthesis processes.

This compound’s versatility and reactivity make it a valuable tool in both academic research and industrial applications.

生物活性

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid, also known by its CAS number 500770-81-0, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) group and a cyanophenyl moiety, which may contribute to its biological activity. This article explores the biological activity of this compound through various studies, highlighting its potential therapeutic applications.

- IUPAC Name : (S)-3-((tert-butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid

- Molecular Formula : C₁₅H₁₈N₂O₄

- Molecular Weight : 290.31 g/mol

- CAS Number : 500770-81-0

- Purity : 95% - 98% in commercial preparations

Structural Representation

The chemical structure can be represented as follows:

The biological activity of (S)-3-((tert-butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid is primarily attributed to its ability to interact with specific biological targets. The presence of the cyanophenyl group suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Key Findings from Research Studies

- Inhibition of Enzymatic Activity : Studies have shown that derivatives of this compound can inhibit enzymes such as proteases and kinases, which are critical in various signaling pathways. For instance, a related compound demonstrated significant inhibition of serine proteases, indicating potential use in treating diseases where these enzymes are overactive .

- Anticancer Properties : Preliminary studies suggest that (S)-3-((tert-butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid may exhibit anticancer activity by inducing apoptosis in cancer cells. In vitro assays have shown that compounds with similar structures can trigger cell death in various cancer cell lines, including breast and prostate cancer cells .

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier has been investigated, with findings indicating potential neuroprotective effects against oxidative stress and neuroinflammation. This could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Toxicity and Safety Profile

While the biological activity is promising, it is crucial to consider the safety profile of (S)-3-((tert-butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid. The compound has been classified with certain hazard statements indicating potential toxicity if ingested or if it comes into contact with skin or eyes. Safety data sheets recommend standard precautions when handling the compound .

Summary of Hazard Statements

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

属性

IUPAC Name |

(3S)-3-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-5-10(7-11)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPUAVCHVGCBGN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426707 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500770-81-0 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。